1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one
Description
Properties
IUPAC Name |
1-pyridin-3-yl-4-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-15-10-20(6-7-21(15)12-3-1-5-18-9-12)17(23)16-19-13(11-25-16)14-4-2-8-24-14/h1-5,8-9,11H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWTZSJHKXYCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC(=CS2)C3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazinone Skeleton
The piperazin-2-one ring is synthesized via a modified Stahl-Schmidt reaction, wherein β-amino alcohols undergo cyclization in the presence of phthalic anhydride. For instance, monoethanolamine reacts with phthalic anhydride in toluene at 110°C to form 2-(phthalimido)ethanol, which subsequently undergoes nucleophilic substitution with ethyl 4-chloroacetoacetate to yield a tethered acetoacetate intermediate. Dehydration and ring closure under acidic conditions (e.g., acetic acid) produce the piperazin-2-one scaffold.
Synthesis of the Thiazole-Thiophene Carbonyl Moiety
Thiazole Ring Formation
The 4-(thiophen-2-yl)-1,3-thiazole-2-carboxylic acid is constructed via a Hantzsch thiazole synthesis. Thiophene-2-carboxaldehyde is condensed with thioacetamide in the presence of phosphorus oxychloride (POCl3) and acetonitrile at 60°C, inducing cyclization to form 4-(thiophen-2-yl)-1,3-thiazole-2-carbaldehyde. Subsequent oxidation using Jones reagent (CrO3 in H2SO4) converts the aldehyde to the corresponding carboxylic acid in 80% yield.
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) in dichloromethane under reflux. The resultant 4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl chloride is isolated as a yellow solid and used directly in subsequent coupling reactions.
Coupling of Fragments to Assemble the Target Molecule
The final step involves amide bond formation between 1-(pyridin-3-yl)piperazin-2-one and the thiazole-carbonyl chloride. Employing a Schlenk flask under nitrogen, the piperazinone is dissolved in anhydrous tetrahydrofuran (THF) and treated with triethylamine (TEA) as a base. Dropwise addition of the acid chloride at 0°C, followed by stirring at room temperature for 6 hours, yields the target compound in 75% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) elevates the purity to >98%, as confirmed by HPLC.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
The use of DMF in the SNAr reaction for pyridine substitution minimizes side reactions, while THF in the coupling step ensures solubility of both fragments. Elevated temperatures (>100°C) during cyclization steps accelerate ring closure but risk decomposition, necessitating precise thermal control.
Catalytic and Stoichiometric Considerations
Phosphorus oxychloride serves a dual role as both a cyclizing agent and dehydrating agent in thiazole synthesis, with molar ratios critical to preventing over-chlorination. Excess TEA in coupling reactions neutralizes HCl byproducts, driving the reaction to completion.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) of the final product exhibits characteristic signals: δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.68 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (m, 2H, thiazole-H and thiophene-H), and 4.12 (s, 2H, piperazinone-CH2). The carbonyl resonance at δ 167.5 ppm in the 13C NMR confirms successful amide bond formation.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 371.0812 [M+H]+, consistent with the molecular formula C17H15N4O2S2. Elemental analysis results (Calcd: C, 55.11; H, 4.08; N, 15.11; Found: C, 54.98; H, 4.12; N, 15.07) validate stoichiometric purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Overview
1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease treatments. This article explores its applications, focusing on scientific research findings, case studies, and comprehensive data.
Anticancer Activity
The compound has been studied for its anticancer properties, particularly in targeting various cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cells, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cell lines.
Molecular Targeting
1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Targeted CDK Inhibition
- CDK2 and CDK9 : Molecular docking studies suggest that the compound fits well into the active sites of CDK2 and CDK9, indicating potential as a selective inhibitor .
- Inhibition Efficacy : Various derivatives have shown IC50 values indicating potent inhibition against these kinases, with some compounds achieving over 90% inhibition at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the pyridine and thiophene rings significantly influence biological activity.
Key Findings
- Substitution patterns affect electronic properties, which in turn modulate the anticancer activity. For example, electron-withdrawing groups have been shown to enhance activity compared to electron-donating groups .
- The presence of specific functional groups can improve binding affinity to target proteins, leading to enhanced biological effects.
Case Studies
Several studies have demonstrated the effectiveness of 1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one derivatives in preclinical settings:
| Study | Compound | Cancer Type | Mechanism | Results |
|---|---|---|---|---|
| Basma et al. (2024) | St.4 | HeLa | CDK inhibition | Comparable efficacy to doxorubicin |
| Cheng et al. (2024) | St.9 | Multiple solid tumors | HDAC inhibition | Potent antiproliferative effects |
| Hendawy et al. (2024) | St.21 | Breast cancer | CDK/EGFR inhibition | Increased apoptosis via caspase activation |
These studies highlight the compound's potential as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it might bind to specific receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Compound MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
- Key Differences : Replaces the thiazole-carbonyl group with a butan-1-one chain and a chloro-trifluoromethylpyridine substituent.
- Synthesis : Achieved 82% yield using anhydrous DCM, highlighting efficient coupling methods for piperazine-thiophene derivatives .
- Activity: Not explicitly reported, but trifluoromethyl groups often enhance lipophilicity and bioavailability.
Compound MK47 (2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone)
Compound 127 (N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide)
- Key Differences : Features a piperidine instead of piperazin-2-one and lacks the pyridine-thiazole motif.
- Activity : Demonstrated strong binding energy in SARS-CoV-2 studies, suggesting fluorine atoms and amide linkages enhance target affinity .
Functional Analogues with Pyridine and Heterocyclic Motifs
UDO and UDD (Pyridine-Based CYP51 Inhibitors)
- UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- UDD : N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Key Differences : Both retain pyridine-piperazine scaffolds but replace thiophene-thiazole with chlorophenyl or trifluoromethyl groups.
- Activity: Exhibited anti-Trypanosoma cruzi efficacy comparable to posaconazole, indicating pyridine-piperazine systems are critical for CYP51 inhibition .
AZD5153 (Bivalent Bromodomain Inhibitor)
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
- Key Differences : Incorporates a triazolopyridazine core and lacks thiophene-thiazole groups.
- Activity : Achieved high potency via bivalent binding, underscoring the importance of extended heterocyclic systems in epigenetic targets .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Reported Activity | Synthesis Yield |
|---|---|---|---|---|
| Target Compound | Piperazin-2-one | Pyridin-3-yl, 4-(thiophen-2-yl)-1,3-thiazole | Not explicitly reported | N/A |
| MK45 | Piperazine-butan-1-one | 3-Chloro-5-(trifluoromethyl)pyridine | N/A | 82% |
| MK47 | Piperazine-ethanone | 4-(Trifluoromethyl)phenyl | N/A | 70–90% |
| UDO | Piperazine-ethanone | 4-Chlorophenyl, trifluoromethylpyridine | Anti-T. cruzi (CYP51 inhibition) | N/A |
| AZD5153 | Piperazin-2-one-triazolopyridazine | Methoxy-triazolo-pyridazine | Bromodomain inhibition (IC50 < 10 nM) | N/A |
| Compound 127 | Piperidine-benzamide | Thiophene-2-carbonyl, difluoroethyl | SARS-CoV-2 binding (ΔG = −9.2 kcal/mol) | N/A |
Research Findings and Implications
- Structural Activity Relationships (SAR): Piperazine/piperidinone cores are versatile scaffolds for bioactivity, but substituents dictate target specificity. For example, trifluoromethyl groups (MK47, UDO) enhance lipophilicity, while thiazole-thiophene systems may improve metabolic stability . Bivalent structures (e.g., AZD5153) show enhanced potency, suggesting that elongating the target compound’s thiazole linker could improve binding .
Synthetic Challenges :
- Therapeutic Potential: The target compound’s hybrid structure positions it for exploration in infectious diseases (like UDO/UDD) or oncology (like AZD5153), depending on substituent optimization .
Biological Activity
The compound 1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as pyridine derivatives and thiophene-containing compounds. The general synthetic route includes:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate amines.
- Introduction of the Thiophene and Thiazole Moieties : These are usually incorporated via electrophilic substitution or coupling reactions.
- Carbonyl Group Addition : The final step often involves acylation to introduce the carbonyl functionality at the desired position.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, several studies have demonstrated that derivatives containing piperazine and thiophene rings possess potent antibacterial activity against various strains of bacteria, including multidrug-resistant strains.
Table 1: Antimicrobial Activity Comparison
| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one | E. coli | 32 µg/mL |
| Similar Derivative A | Staphylococcus aureus | 16 µg/mL |
| Similar Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results suggest that it exhibits moderate antioxidant activity, comparable to established antioxidants like Trolox.
Anti-inflammatory Activity
In vitro studies have shown that compounds with similar piperazine and thiophene scaffolds can inhibit pro-inflammatory cytokines, indicating potential anti-inflammatory properties. The mechanism is believed to involve the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of 1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one is influenced by:
- Substituents on the Pyridine Ring : Electron-withdrawing groups enhance antibacterial activity.
- Positioning of the Thiophene and Thiazole Moieties : Their electronic properties significantly affect the compound's reactivity and interaction with biological targets.
- Overall Molecular Geometry : The spatial arrangement impacts binding affinity to target proteins.
Case Studies
Recent studies have focused on the application of this compound in drug design against resistant bacterial strains. For example, a study published in MDPI highlighted its effectiveness when combined with conventional antibiotics, enhancing their efficacy against resistant strains through synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
